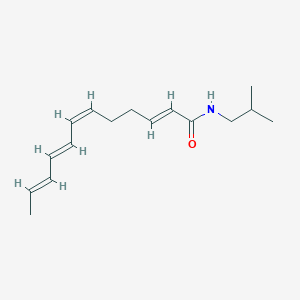
3-Aminoisonicotinic acid
概要
説明
3-Aminoisonicotinic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of isonicotinic acid, characterized by the presence of an amino group at the third position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoisonicotinic acid can be achieved through several methods. One common approach involves the acylation of 4-trifluoromethyl nicotinic acid, followed by Hofmann degradation, hydrolysis, and esterification reactions . This method is advantageous due to its mild reaction conditions, high yield, and low cost.
Industrial Production Methods: Industrial production of this compound often involves the use of readily available raw materials and efficient reaction conditions to maximize yield and minimize waste. The repeated application of thionyl chloride reaction liquid is one such method that improves the utilization rate of raw materials and reduces production costs .
化学反応の分析
Types of Reactions: 3-Aminoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents and catalysts to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of different amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Aminoisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-aminoisonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of Jumonji-C domain-containing histone demethylases, which play a crucial role in epigenetic regulation. By inhibiting these enzymes, this compound can modulate gene expression and impact various biological processes .
類似化合物との比較
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the fourth position.
Nicotinic acid:
Picolinic acid: An isomer with the carboxyl group at the second position.
Uniqueness of 3-Aminoisonicotinic Acid: this compound is unique due to the presence of an amino group at the third position of the pyridine ring, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications .
特性
IUPAC Name |
3-aminopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEQKMAVRYRMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7579-20-6 | |
| Record name | 3-Aminoisonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-aminoisonicotinic acid interesting for building metal-organic frameworks (MOFs)?
A1: this compound possesses a rigid structure with two different functional groups capable of coordinating metal ions: a carboxylic acid group and a pyridyl group with an amine group at the 3rd position. This allows for diverse coordination modes and the creation of porous MOF structures. [, , ] The amine group, in particular, introduces a potential interaction site within the pore, which can influence the MOF's affinity towards specific gases. [, ]
Q2: Beyond gas separation, what other potential applications could MOFs containing this compound have?
A2: The presence of the amine group in 3-ain based MOFs opens up several potential applications. These include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)


![4-[(4-Aminophenyl)sulfonyl]resorcinol](/img/structure/B21515.png)









